N-(3,4-dimethoxyphenyl)-2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(3,4-dimethoxyphenyl)-2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide is a useful research compound. Its molecular formula is C23H21N5O8 and its molecular weight is 495.448. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(3,4-dimethoxyphenyl)-2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to synthesize existing research findings related to the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a quinazoline core fused with an oxadiazole moiety and a methoxy-substituted phenyl group. The structural complexity suggests multiple potential interactions with biological targets.
Research indicates that compounds containing oxadiazole and quinazoline derivatives exhibit a range of biological activities including:
- Antimicrobial Activity : The oxadiazole ring is known for its antibacterial properties. Studies have shown that derivatives can inhibit the growth of various Gram-positive and Gram-negative bacteria .
- Antitumor Activity : Quinazoline derivatives have been reported to possess significant cytotoxic effects against cancer cell lines. The mechanism often involves inhibition of specific kinases or interference with cell cycle progression .
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of related oxadiazole compounds against common bacterial strains. The minimum inhibitory concentration (MIC) was determined using standard methods:
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
Oxadiazole Derivative A | Staphylococcus aureus | 50 |
Oxadiazole Derivative B | Escherichia coli | 100 |
These results indicate that modifications in the structure can significantly enhance or diminish antimicrobial potency .
Antitumor Activity
The antitumor potential was assessed through in vitro assays on various cancer cell lines. The following table summarizes the findings:
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Quinazoline Derivative C | A431 (epidermoid carcinoma) | 1.98 ± 1.22 | Apoptosis induction |
Quinazoline Derivative D | Jurkat (T-cell leukemia) | 1.61 ± 1.92 | Kinase inhibition |
The data suggest that these compounds can effectively induce apoptosis in cancer cells through targeted mechanisms .
Case Studies
Several case studies have highlighted the therapeutic potential of similar compounds:
- Case Study on Antibacterial Efficacy : A novel oxadiazole derivative was tested against multidrug-resistant strains of bacteria. Results showed a significant reduction in bacterial load in treated groups compared to controls, demonstrating the compound's potential as an antibiotic agent .
- Case Study on Anticancer Properties : In a preclinical trial involving xenograft models of human tumors, a quinazoline derivative exhibited marked tumor regression and improved survival rates compared to standard chemotherapy agents .
Eigenschaften
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[7-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-6,8-dioxo-[1,3]dioxolo[4,5-g]quinazolin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O8/c1-12-24-21(36-26-12)10-28-22(30)14-7-18-19(35-11-34-18)8-15(14)27(23(28)31)9-20(29)25-13-4-5-16(32-2)17(6-13)33-3/h4-8H,9-11H2,1-3H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZVHYLAYVFFLFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CN2C(=O)C3=CC4=C(C=C3N(C2=O)CC(=O)NC5=CC(=C(C=C5)OC)OC)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.